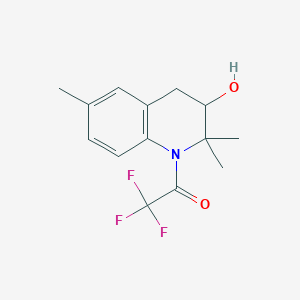

3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-1-(trifluoroacetyl)-

Description

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and hydroxyquinoline groups

Properties

CAS No. |

828939-13-5 |

|---|---|

Molecular Formula |

C14H16F3NO2 |

Molecular Weight |

287.28 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |

InChI |

InChI=1S/C14H16F3NO2/c1-8-4-5-10-9(6-8)7-11(19)13(2,3)18(10)12(20)14(15,16)17/h4-6,11,19H,7H2,1-3H3 |

InChI Key |

PNGKUWWFYOIWTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(C(C2)O)(C)C)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

Formation of the Hydroxyquinoline Core: The hydroxyquinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Final Coupling Reaction: The final step involves coupling the hydroxyquinoline core with the trifluoromethylated intermediate under controlled conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline derivatives with carbonyl functionalities.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of compounds with varied functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

- Molecular Formula: C14H16F3N

- Molecular Weight: Approximately 229.1984 g/mol

- Structural Features: It features a quinoline core with a trifluoroacetyl group and multiple methyl substitutions that enhance its stability and reactivity.

Biological Activities

Pharmaceutical Applications:

3-Quinolinol derivatives have been extensively studied for their biological activities. The presence of the quinoline moiety is crucial for its interaction with biological targets. Notable applications include:

- Antimicrobial Activity: The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that modifications in the quinoline structure can enhance its efficacy against resistant strains.

- Anticancer Potential: Research indicates that 3-Quinolinol derivatives can induce apoptosis in cancer cells. The trifluoroacetyl group enhances binding affinity to cancer-related targets, making it a candidate for further development in cancer therapeutics.

- Neuroprotective Effects: There is growing evidence that the compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases. Its ability to modulate oxidative stress pathways positions it as a potential treatment for conditions like Alzheimer's disease.

Synthetic Routes

The synthesis of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be achieved through various methods:

- Cyclization Reactions: Utilizing starting materials that contain both aromatic and aliphatic components.

- Functional Group Modifications: Employing trifluoroacetylation techniques on existing quinoline derivatives to create the target compound.

These synthetic methods allow researchers to explore a range of analogs with differing biological activities.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinities with various biological targets. These studies are essential for understanding the mechanisms of action and therapeutic potential of the compound:

| Target Protein | Binding Affinity (Kd) | Notes |

|---|---|---|

| Protein Kinase A | Low micromolar range | Potential for cancer therapy |

| Acetylcholinesterase | High nanomolar range | Possible application in neuroprotection |

| DNA Topoisomerase II | Low micromolar range | Implications for anticancer activity |

These interactions highlight the versatility of 3-Quinolinol in targeting different biological pathways.

Case Studies

Several case studies illustrate the practical applications of 3-Quinolinol:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus. The study emphasized structural modifications that enhanced efficacy against resistant strains.

- Neuroprotective Mechanism Investigation : Research on neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in treating neurodegenerative disorders.

- Cancer Cell Apoptosis Induction : In vitro studies indicated that 3-Quinolinol could trigger apoptosis in breast cancer cell lines by activating apoptotic pathways. This finding opens avenues for further exploration in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyquinoline core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)propanone: Similar structure but with a propanone group instead of ethanone.

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)butanone: Similar structure but with a butanone group instead of ethanone.

Uniqueness

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the specific combination of the trifluoromethyl group and the hydroxyquinoline core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Quinolinol derivatives, particularly those modified with trifluoroacetyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-1-(trifluoroacetyl)- is of particular interest for its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against different biological targets.

Chemical Structure and Synthesis

The structure of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be represented as follows:

This compound can be synthesized through various methods involving quinoline derivatives and trifluoroacetic anhydride. The synthesis typically involves the formation of the tetrahydroquinoline framework followed by acetylation.

Antimicrobial Activity

Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For example, a study evaluating the antibacterial effects of various quinoline derivatives reported that compounds similar to 3-Quinolinol demonstrated moderate to good activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 25 to 100 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Quinolinol (trifluoroacetyl) | S. aureus | 50 |

| 3-Quinolinol (trifluoroacetyl) | E. coli | 75 |

Anticancer Activity

The antiproliferative effects of 3-Quinolinol have been investigated in various cancer cell lines. A notable study found that this compound exhibited significant cytotoxicity against human epithelial cancer cells (A-594), with a GI50 value of approximately 30 nM. The mechanism of action appears to involve the induction of apoptosis through caspase activation .

Caspase Activation:

The compound was shown to increase caspase-3 levels significantly compared to untreated controls:

| Compound | Caspase-3 Level (pg/mL) |

|---|---|

| Control | 50 ± 5 |

| 3-Quinolinol | 715 ± 6 |

This indicates a strong apoptotic effect which may be beneficial for therapeutic applications in oncology.

Antioxidant Activity

Antioxidant properties are another important aspect of the biological activity of quinoline derivatives. In comparative studies using DPPH radical scavenging assays, the trifluoroacetyl derivative showed promising antioxidant activity with an inhibition percentage comparable to standard antioxidants like Trolox .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Trolox | 77.6 |

| 3-Quinolinol | 73.5 |

Case Studies

- Anticancer Effects : A study involving the treatment of A-594 cells with varying concentrations of 3-Quinolinol demonstrated a dose-dependent increase in apoptosis markers. The findings suggest that this compound could serve as a lead for developing new anticancer agents.

- Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against resistant bacterial strains. Results indicated that they could potentially overcome resistance mechanisms due to their unique structural features.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Quinolinol derivatives with trifluoroacetyl substituents?

- Methodological Answer : The synthesis of trifluoromethyl- and trifluoroacetyl-substituted quinoline derivatives typically involves cyclization reactions or functionalization of pre-existing quinoline scaffolds. For example, gold-catalyzed cyclization of trifluoromethylated propargyl-amines has been reported to yield 2-trifluoromethyl quinolines in high efficiency . For the trifluoroacetyl group, acylation reactions using trifluoroacetic anhydride (TFAA) under anhydrous conditions are common. Key steps include:

- Reagent Handling : Use dry solvents (e.g., THF, DCM) and inert atmospheres to avoid hydrolysis of the trifluoroacetyl group.

- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) is effective for isolating intermediates .

- Yield Optimization : Reflux conditions (e.g., 16 hours in THF with tert-butoxide) improve reaction completion but may require temperature adjustments to avoid decomposition .

Q. How can researchers confirm the structural integrity of 3-Quinolinol derivatives using spectroscopic methods?

- Methodological Answer : A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR : The trifluoroacetyl group (CF₃CO-) appears as a singlet in ¹⁹F NMR (~-70 ppm) and a distinct carbonyl signal (~170 ppm in ¹³C NMR). Methyl substituents (e.g., 2,2,6-trimethyl) show upfield shifts in ¹H NMR (δ 1.2–1.5 ppm) .

- IR Spectroscopy : The carbonyl stretch of the trifluoroacetyl group is observed at ~1680–1720 cm⁻¹, while hydroxyl groups (if present) appear at ~3200–3500 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to verify stoichiometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroacetyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) can model charge distribution and transition states:

- Electrostatic Potential Maps : Identify electron-deficient regions to predict reaction sites.

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to distinguish between SN1/SN2 mechanisms.

Experimental validation via isotopic labeling (e.g., ¹⁸O in the carbonyl group) can track bond cleavage during hydrolysis .

Q. How should researchers address contradictions in reported spectroscopic data for similar quinoline derivatives?

- Methodological Answer : Contradictions often arise from impurities, solvent effects, or tautomerism. Strategies include:

- Reproducibility Checks : Repeat synthesis/purification steps to ensure sample homogeneity.

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) that may obscure signals.

- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .

For example, conflicting melting points may stem from polymorphic forms, which can be resolved via DSC (Differential Scanning Calorimetry) .

Q. What catalytic systems are effective for introducing trifluoromethyl groups into quinoline scaffolds?

- Methodological Answer : Transition-metal catalysis (e.g., Ru, Au) and radical-based methods are prominent:

- Ruthenium Complexes : Catalyze C–H activation for direct trifluoromethylation, as demonstrated in trifluoromethylaryl-substituted quinoxaline syntheses .

- Gold Catalysts : Enable cyclization of trifluoromethylated propargyl-amines, offering regioselectivity for 2-trifluoromethyl quinolines .

- Photoredox Catalysis : Uses visible light to generate CF₃ radicals for late-stage functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.